(3R4S)-3-(4-FLUOROBENZENESULFONYL)-4-{[2-(2-METHOXYPHENYL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE
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Overview
Description
(3R4S)-3-(4-FLUOROBENZENESULFONYL)-4-{[2-(2-METHOXYPHENYL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound characterized by its unique structural features This compound contains a thiolane ring, a fluorobenzenesulfonyl group, and a methoxyphenylethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R4S)-3-(4-FLUOROBENZENESULFONYL)-4-{[2-(2-METHOXYPHENYL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE involves multiple steps, including the formation of the thiolane ring and the introduction of the fluorobenzenesulfonyl and methoxyphenylethylamino groups. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3R4S)-3-(4-FLUOROBENZENESULFONYL)-4-{[2-(2-METHOXYPHENYL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to thiol or sulfide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzenesulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives, each with distinct chemical and physical properties.
Scientific Research Applications
(3R4S)-3-(4-FLUOROBENZENESULFONYL)-4-{[2-(2-METHOXYPHENYL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (3R4S)-3-(4-FLUOROBENZENESULFONYL)-4-{[2-(2-METHOXYPHENYL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in metal ion chelation and catalysis.
Uniqueness
(3R4S)-3-(4-FLUOROBENZENESULFONYL)-4-{[2-(2-METHOXYPHENYL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its thiolane ring and fluorobenzenesulfonyl group differentiate it from other similar compounds, providing unique properties for various scientific and industrial applications.
Properties
IUPAC Name |
(3S,4R)-4-(4-fluorophenyl)sulfonyl-N-[2-(2-methoxyphenyl)ethyl]-1,1-dioxothiolan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO5S2/c1-26-18-5-3-2-4-14(18)10-11-21-17-12-27(22,23)13-19(17)28(24,25)16-8-6-15(20)7-9-16/h2-9,17,19,21H,10-13H2,1H3/t17-,19-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDQKGBKIBADRS-HKUYNNGSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC2CS(=O)(=O)CC2S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1CCN[C@H]2CS(=O)(=O)C[C@@H]2S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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